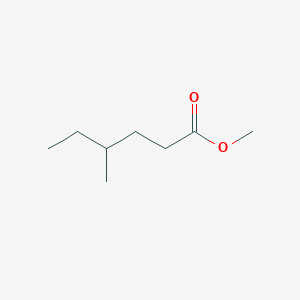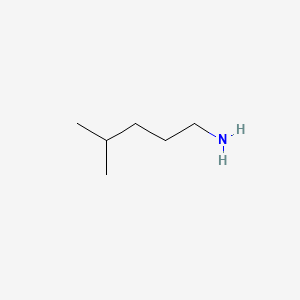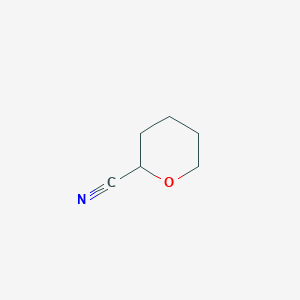
Methyl 4-methylhexanoate
Descripción general
Descripción
Methyl 4-methylhexanoate, also known as hexanoic acid, 4-methyl-, methyl ester, is a chemical compound with the molecular formula C8H16O2 . It is a natural substance and extractive .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. BOC Sciences, a supplier of research chemicals and biochemicals, provides services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.21392000 . It has a boiling point of 156.30 °C at 760.00 mm Hg . The vapor pressure is 2.900000 mmHg at 25.00 °C . The flash point is 116.00 °F or 46.70 °C . It is soluble in water, with a solubility of 356.7 mg/L at 25 °C .Aplicaciones Científicas De Investigación
Catalytic Hydrogenation
One application of Methyl 4-methylhexanoate is in the field of catalytic hydrogenation. Crombie, Jenkins, and Roblin (1975) explored the palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid and its methyl ester. Their study highlights the conversion of molecular dissymmetry into centrodissymmetry through catalytic hydrogenation, which aids in determining the absolute configuration of allenes. They found that (–)-Methyl 4-methylhexa-2,3-dienoate produced (–)-(R)-methyl 4-methylhexanoate upon semi- and full-hydrogenation, demonstrating a method to determine the absolute configuration of allenes (Crombie, Jenkins, & Roblin, 1975).
Anaerobic Degradation in Bacteria
Wilkes et al. (2002) investigated the anaerobic degradation of n-hexane in a denitrifying bacterium. They identified several fatty acids, including 4-methyloctanoic and 2-methylhexanoic acids, in n-hexane-grown cultures. This study suggests a pathway where these compounds are involved in the anaerobic metabolism of n-hexane, indicating a role for this compound and related compounds in bacterial metabolic processes (Wilkes et al., 2002).
Synthesis of Insect Pheromones
G. Ishmuratov et al. (2005) utilized L-(-)-menthol in synthesizing key synthons for optically active methyl-branched insect pheromones. Their study involved chemically selective transformations of compounds, including the synthesis of 4S-methylhexanal, which is related to the this compound structure. This research demonstrates the application of this compound in synthesizing components for insect pheromones (Ishmuratov et al., 2005).
Olfactory Discrimination
Kafka, Ohloff, Schneider, and Vareschi (1973) examined the olfactory discrimination of two enantiomers of 4-methylhexanoic acid by locusts and honeybees. This study indicates the relevance of this compound and its isomers in the field of olfactory research and the understanding of how certain insects respond to these compounds (Kafka et al., 1973).
Propiedades
IUPAC Name |
methyl 4-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOLBWRSIUFKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334184 | |
| Record name | Methyl 4-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2177-82-4 | |
| Record name | Methyl 4-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















